Ether-d10

NMR Spectroscopy Organic Synthesis Structural Elucidation

Ether-d10 (Diethyl ether-d10, CAS 2679-89-2) is the perdeuterated isotopologue of diethyl ether, in which all ten hydrogen atoms are replaced by deuterium (²H). This compound is supplied with an isotopic purity of ≥99 atom % D and a chemical purity of ≥99%.

Molecular Formula C4H10O
Molecular Weight 84.18 g/mol
CAS No. 2679-89-2
Cat. No. B167116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEther-d10
CAS2679-89-2
Molecular FormulaC4H10O
Molecular Weight84.18 g/mol
Structural Identifiers
SMILESCCOCC
InChIInChI=1S/C4H10O/c1-3-5-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
InChIKeyRTZKZFJDLAIYFH-MWUKXHIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ether-d10 (CAS 2679-89-2) Technical Baseline: Fully Deuterated NMR Solvent and Isotopic Internal Standard


Ether-d10 (Diethyl ether-d10, CAS 2679-89-2) is the perdeuterated isotopologue of diethyl ether, in which all ten hydrogen atoms are replaced by deuterium (²H) [1]. This compound is supplied with an isotopic purity of ≥99 atom % D and a chemical purity of ≥99% . Its primary role is as a deuterated NMR solvent for non-polar analytes, eliminating interfering ¹H solvent signals while providing a stable ²H lock signal for modern NMR spectrometers . Ether-d10 also serves as a stable isotope-labeled internal standard for mass spectrometry (MS) quantification, offering a mass shift of M+10 relative to the natural abundance diethyl ether analyte .

Why Ether-d10 Cannot Be Replaced by Non-Deuterated Diethyl Ether or Common Polar Deuterated Solvents


Substituting Ether-d10 with non-deuterated diethyl ether for NMR analysis introduces overwhelming ¹H solvent signals (CH₂ at ~3.34 ppm, CH₃ at ~1.07 ppm) that completely obscure analyte resonances in the aliphatic region [1], rendering spectral interpretation impossible. Conversely, substituting Ether-d10 with polar deuterated solvents such as CDCl₃, acetone-d₆, or DMSO-d₆ fundamentally alters the solubility environment, potentially inducing aggregation, conformational changes, or precipitation of non-polar analytes [2]. Ether-d10 is uniquely required when the experimental design demands (1) a non-polar, aprotic environment identical to native diethyl ether conditions, and (2) the complete elimination of ¹H solvent background—a combination not achievable with any other commercially available deuterated solvent [3].

Ether-d10 Quantitative Differentiation Evidence: Direct Comparative Data for Procurement Decisions


Ether-d10 Eliminates Interfering ¹H Solvent Signals vs. Non-Deuterated Diethyl Ether

Ether-d10 provides a completely silent background in the ¹H NMR spectrum, enabling unambiguous detection of analyte protons in the 0–10 ppm range. In contrast, non-deuterated diethyl ether produces intense ¹H signals at 3.34 ppm (CH₂, multiplet) and 1.07 ppm (CH₃, multiplet) with J(C,D) coupling constants of 21 Hz and 19 Hz, respectively, which would completely mask any analyte resonances in these critical aliphatic regions [1]. The ¹³C NMR spectrum of non-deuterated diethyl ether shows signals at 65.3 ppm (CH₂, quintet) and 14.5 ppm (CH₃, septet), whereas Ether-d10 eliminates these solvent signals entirely [1].

NMR Spectroscopy Organic Synthesis Structural Elucidation

Ether-d10 Exhibits 8- to 15-Fold Slower Autoxidation H-Shift Kinetics vs. Protio Diethyl Ether

In a direct head-to-head chamber study of atmospheric autoxidation chemistry, the H-shift rate coefficient of peroxy radicals (RO₂) derived from diethyl ether (DE) was measured as ∼0.09 ± 0.06 s⁻¹ at ambient temperature (294 ± 1 K). Under identical conditions, the H-shift rate coefficient for the fully deuterated analog, Ether-d10 (DE-d10), was estimated to be ∼8–15 times smaller [1]. This dramatic reduction is primarily attributed to the attenuation of quantum tunneling in the deuterium-substituted system [1].

Atmospheric Chemistry Kinetic Isotope Effect Reaction Mechanism

Ether-d10 Provides M+10 Mass Shift for Unambiguous Internal Standard Quantitation vs. Non-Labeled Ethers

Ether-d10 (molecular weight 84.18 g/mol) exhibits a mass shift of M+10 relative to natural abundance diethyl ether (molecular weight 74.12 g/mol) . This +10 Da mass difference is sufficient to completely resolve the internal standard from the analyte in both GC-MS and LC-MS experiments, enabling precise quantitation without isobaric interference . In contrast, non-deuterated ethers or isotopologues with fewer deuterium atoms (e.g., diethyl ether-d₄ or -d₆) would produce overlapping isotopic clusters that compromise quantification accuracy [1].

Mass Spectrometry Quantitative Analysis Stable Isotope Dilution

Ether-d10 Supplied at ≥99 atom % D Isotopic Purity vs. Lower-Grade Deuterated Alternatives

Commercially available Ether-d10 is consistently supplied with isotopic purity of ≥99 atom % D and chemical purity of ≥99% . This high isotopic enrichment ensures that residual protio solvent signals are reduced to <1% of the intensity observed with non-deuterated diethyl ether . In contrast, lower-grade deuterated solvents (e.g., 98 atom % D) would produce residual ¹H signals approximately twice as intense, potentially interfering with the detection of low-concentration analytes or requiring additional spectral subtraction steps .

Isotopic Purity NMR Solvent Grade Analytical Standards

Ether-d10 Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


NMR Analysis of Non-Polar Analytes and Air-/Moisture-Sensitive Organometallic Complexes

Ether-d10 is the solvent of choice for ¹H and ¹³C NMR analysis of non-polar compounds that are insoluble or unstable in polar deuterated solvents (e.g., D₂O, DMSO-d₆, CD₃OD). The complete absence of interfering ¹H solvent signals in the aliphatic region [1] allows for unambiguous characterization of alkyl and alkoxy protons. This is particularly critical for air- and moisture-sensitive organometallic complexes, such as alkyllithium aggregates and Grignard reagents, where diethyl ether is the native reaction medium and solvent exchange would introduce decomposition or aggregation artifacts [2].

Stable Isotope-Labeled Internal Standard for GC-MS Quantitation of Volatile Ethers

Ether-d10, with its M+10 mass shift [1], serves as an ideal stable isotope-labeled internal standard for the accurate quantification of diethyl ether and structurally related volatile organic compounds (VOCs) in environmental air monitoring, workplace exposure assessment, and headspace analysis of pharmaceutical formulations. The +10 Da difference eliminates isotopic cross-talk between the internal standard and the natural abundance analyte [2], enabling precise quantitation by GC-MS or GC-MS/MS even in complex matrices with varying ionization efficiencies.

Mechanistic Probe for Kinetic Isotope Effect (KIE) Studies in Atmospheric and Combustion Chemistry

The 8- to 15-fold reduction in H-shift rate coefficients for Ether-d10 relative to protio diethyl ether [1] provides a quantifiable kinetic isotope effect (KIE) that can be exploited to probe reaction mechanisms. In atmospheric chemistry research, Ether-d10 is used in chamber experiments to isolate and quantify the contribution of autoxidation pathways to secondary organic aerosol (SOA) formation [1]. In combustion chemistry, the deuterium labeling allows for the differentiation of competing radical chain pathways in ignition and flame propagation studies.

Synthesis of Perdeuterated Pharmaceuticals and Metabolic Tracer Molecules

Ether-d10, with its isotopic purity of ≥99 atom % D [1], is a valuable starting material for the synthesis of fully deuterated drug candidates and metabolic tracers. The high isotopic enrichment ensures that the final pharmaceutical compound meets regulatory requirements for deuterated drug substances (e.g., deutetrabenazine, deucravacitinib), where incomplete deuteration can lead to complex pharmacokinetic profiles and off-target metabolism. Ether-d10's role as a deuterated building block enables the construction of perdeuterated alkyl ether linkages without introducing protio impurities [2].

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